
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a phenoxy group, which is further modified with an ethylbutyl chain and a propoxy group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-ethylbutyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with a suitable alkyl halide, such as propyl bromide, under basic conditions to introduce the propoxy group.
Final Product Formation: The final step involves the reaction of the alkylated phenoxy intermediate with benzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the aromatic ring or the substituents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids.
Reduction: Reduced aromatic rings or substituents.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but with an ethoxy group instead of a propoxy group.
Benzene, (1-methylbutyl)-: Features a methylbutyl group instead of an ethylbutyl group.
Benzene, 1-ethyl-2-methyl-: Contains an ethyl and a methyl group on the benzene ring.
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research studies.
Propriétés
Numéro CAS |
125796-82-9 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[(4-propoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-4-15-23-21-13-9-20(10-14-21)17-24-22-11-7-19(8-12-22)16-18(5-2)6-3/h7-14,18H,4-6,15-17H2,1-3H3 |
Clé InChI |
HXUJZBSFYDJQEX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


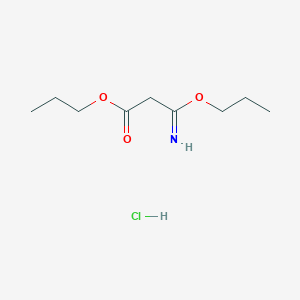
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
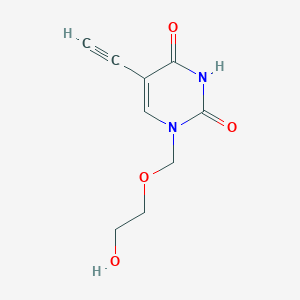

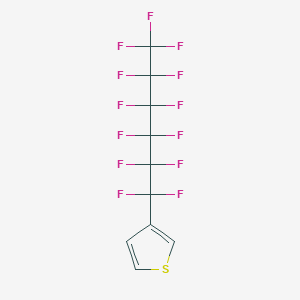
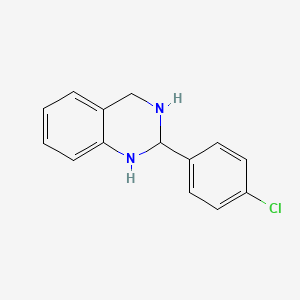
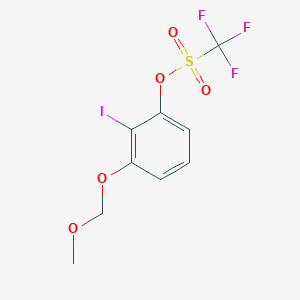

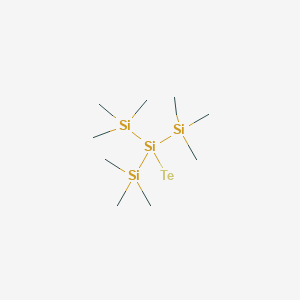


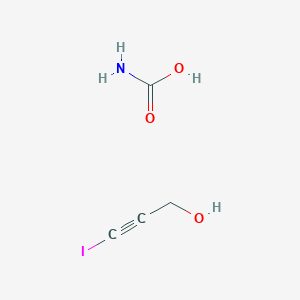
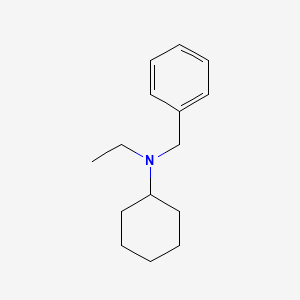
![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
